1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide

Catalog No.
S6725414
CAS No.
2549035-92-7
M.F
C15H16ClN3O
M. Wt
289.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide

CAS Number

2549035-92-7

Product Name

1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide

IUPAC Name

1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

InChI

InChI=1S/C15H16ClN3O/c16-12-2-3-13-11(9-12)1-4-14(18-13)19-7-5-10(6-8-19)15(17)20/h1-4,9-10H,5-8H2,(H2,17,20)

InChI Key

GBKQMFJTKPLIMW-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=C2)C=C(C=C3)Cl

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=C2)C=C(C=C3)Cl

1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide is a chemical compound characterized by its unique structure, which combines a quinoline moiety with a piperidine ring and a carboxamide functional group. The presence of the chlorine atom at the 6-position of the quinoline enhances its pharmacological properties, potentially influencing its biological activity and interactions with biological targets. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

  • Wear gloves and eye protection when handling.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.

The chemical reactivity of 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide can be explored through various synthetic pathways and transformations. Common reactions include:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, resulting in derivatives that may exhibit altered biological activities.
  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  • Reduction reactions: The carbonyl group in the carboxamide can be reduced to form amines, which may enhance the compound's solubility and bioavailability.

These reactions are essential for modifying the compound to improve its efficacy and selectivity against specific biological targets.

1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide has demonstrated various biological activities, particularly as an inhibitor of certain protein interactions involved in cancer progression. Studies have shown that compounds with similar structures can inhibit murine double minute 2 (MDM2), a protein that regulates p53 tumor suppressor activity. This inhibition is crucial for inducing apoptosis in cancer cells and preventing tumor growth . Additionally, quinoline derivatives are often explored for their antimicrobial, anti-inflammatory, and analgesic properties.

The synthesis of 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide typically involves several steps:

  • Formation of the quinoline moiety: This can be achieved through cyclization reactions involving appropriate precursors such as 2-chloroanilines and α,β-unsaturated carbonyl compounds.
  • Piperidine ring formation: The piperidine ring can be synthesized via reductive amination or cyclization methods involving suitable aldehydes or ketones.
  • Carboxamide formation: The final step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative (e.g., acid chlorides or anhydrides) to yield the desired carboxamide.

These steps may vary based on specific reaction conditions and desired yields.

The primary applications of 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide lie in medicinal chemistry and drug development. Its potential as an anticancer agent makes it a candidate for further research in oncology. Additionally, compounds with similar structures have been investigated for their roles in treating inflammatory diseases and infections due to their ability to modulate biological pathways effectively.

Interaction studies involving 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide focus on its binding affinity to various biological targets, particularly proteins involved in cancer cell proliferation. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to assess these interactions quantitatively. Understanding these interactions is crucial for optimizing the compound's pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
4-(6-chloroquinolin-2-yl)methylpiperazineQuinoline with piperazine instead of piperidinePotentially similar anticancer properties
4-(5-bromoquinolin-2-yl)methylpiperidineBromine substitution at position 5Anti-inflammatory effects
4-(6-methoxyquinolin-2-yl)methylpiperazineMethoxy group at position 6Antimicrobial activity
1-(8-chloroquinolin-3-yl)piperidineChlorine at position 8Varying effects on cell signaling pathways

The uniqueness of 1-(6-chloroquinolin-2-yl)piperidine-4-carboxamide lies in its specific chlorine substitution pattern and combination with the piperidine ring, which may confer distinct pharmacological properties compared to other derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

289.0981898 g/mol

Monoisotopic Mass

289.0981898 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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